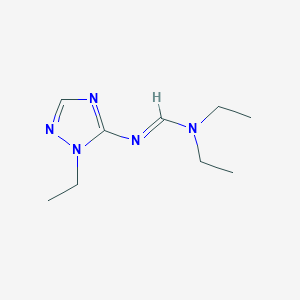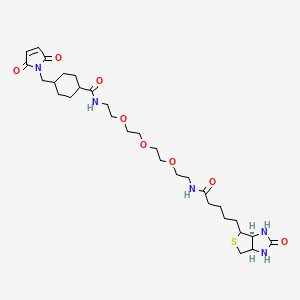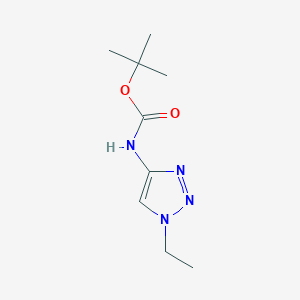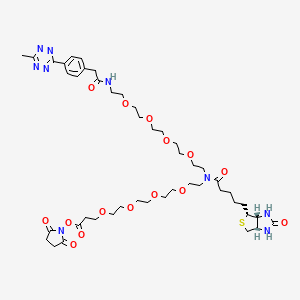![molecular formula C11H9BrF3NO B13723573 [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a methanol group attached to the indole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the trifluoroethyl group through a nucleophilic substitution reaction. The final step involves the reduction of an intermediate to yield the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-formaldehyde or [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-carboxylic acid.
Reduction: 1-(2,2,2-Trifluoro-ethyl)-1H-indol-4-yl]-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it is used to study the effects of halogenated indoles on cellular processes and enzyme activities.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and trifluoroethyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- Methylammonium lead halide
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
Compared to similar compounds, [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol is unique due to its specific substitution pattern on the indole ring, which can result in distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H9BrF3NO |
|---|---|
Peso molecular |
308.09 g/mol |
Nombre IUPAC |
[6-bromo-1-(2,2,2-trifluoroethyl)indol-4-yl]methanol |
InChI |
InChI=1S/C11H9BrF3NO/c12-8-3-7(5-17)9-1-2-16(10(9)4-8)6-11(13,14)15/h1-4,17H,5-6H2 |
Clave InChI |
IZMAKRSWPAYFGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=CC(=CC(=C21)CO)Br)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)

![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)




![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)

![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
